molecular formula C10H15NO B1265884 Ethanol, 2-(phenethylamino)- CAS No. 2842-37-7

Ethanol, 2-(phenethylamino)-

Cat. No. B1265884
CAS RN: 2842-37-7
M. Wt: 165.23 g/mol
InChI Key: WPOHVHKEDGUEPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethanol, 2-(phenethylamino)- related compounds involves several innovative methods. A notable method involves the epoxide ring opening in styrene oxide by N,N-disubstituted ethylenediamines, which primarily occurs according to the Krasusky rule at the bond between the oxygen atom and the less substituted carbon atom, leading to the production of 2-(2-(dialkylamino)ethylamino)ethanols (Hoang et al., 2017). Additionally, the synthesis of 2-(methyl-2-pyridinylamino)ethanol as a key intermediate in the synthesis of certain pharmaceuticals showcases a method to increase reaction yield through temperature adjustments and post-disposal changes (Hui, 2006).

Molecular Structure Analysis

The molecular structure of 1,2-diphenyl-2-(1-phenylethylamino) ethanol, a compound closely related to Ethanol, 2-(phenethylamino)-, has been extensively analyzed using quantum chemical methods. This analysis reveals the stability of its structure, low activity, and the difficulty of forming hydrogen bonds by itself, providing insight into the crystal molecular properties of these ethanol derivatives (Zhou Chang-hu, 2013).

Chemical Reactions and Properties

The interaction of Ethanol, 2-(phenethylamino)-, with other chemical species has been studied through various reactions, including its role as a coreactant in electrochemiluminescence (ECL) reactions. These studies have illuminated the compound's effectiveness and potential applications in sensitive detection methods (Parveen et al., 2013).

Physical Properties Analysis

Investigations into the condensed phases of 2-(dimethylamino)ethanol (DMEA), which shares a functional group with Ethanol, 2-(phenethylamino)-, have utilized multipurpose force fields derived from ab initio computations. These studies offer insights into the compound's dipole moment, hydrogen bonding preferences, and structural tendencies in liquid form, contributing to a deeper understanding of its physical properties (Bringas et al., 2015).

Chemical Properties Analysis

Research has provided detailed insights into the chemical behavior and properties of Ethanol, 2-(phenethylamino)- derivatives, such as their solvatochromism and potential as probes for studying solvent mixtures. These studies help elucidate the interactions between these compounds and their environments, shedding light on their chemical properties (Nandi et al., 2012).

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • The conversion of 2,6-bis-(phenethylamino)-2,5-heptadiene-4-one into N-phenethyl-lutidone in ethanol involves an aminolysis reaction. This reaction follows a two-step pathway with a gem-diamine as an intermediate (Goto, Kono, & Iguchi, 1967).

Electrogenerated Chemiluminescence Studies

  • 2-(Dibutylamino)ethanol shows promise as a coreactant for Ru(phen)(3)(2+) electrochemiluminescence, offering potential for sensitive detection and enhanced emission intensity (Parveen et al., 2013).

Photodynamic Therapy for Cancer

  • Novel zinc phthalocyanines with 2-[3-(dimethylamino)phenoxy]ethanol substituents show potential in photodynamic therapy for cancer treatment, owing to their excellent solubility and photophysical properties (Çakır et al., 2013).

Molecular Dynamics and Simulation Studies

  • In molecular dynamics simulations, 2-(dimethylamino)ethanol forms intramolecular hydrogen bonds, exhibiting preferences for forming low-dimensional structures like linear and bifurcated chains. This could be critical for understanding its bulk and interfacial properties (Bringas et al., 2015).

Detection of Alcohol Vapors

  • The Ruddlesden–Popper perovskite phenethylammonium copper chloride is effective in detecting alcohol vapors, such as 1-propanol, which is a potential marker for lung cancer screening. Its conductance changes upon exposure to alcohol vapors make it a promising sensor material (Groeneveld & Loi, 2020).

Biosensor Applications

  • Carboxylated graphene with alcohol oxidase modified electrodes provide a sensitive and rapid detection method for ethanol, showcasing the potential for developing efficient biosensors (Kumar et al., 2020).

Biofuel Cell Enhancement

  • Using a novel bioanode comprising enzymes and nanocomposites, researchers have demonstrated an enhancement in biofuel cell output when using ethanol as a fuel, pointing towards advancements in biofuel cell technology (Gouranlou & Ghourchian, 2016).

properties

IUPAC Name

2-(2-phenylethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOHVHKEDGUEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182632
Record name Ethanol, 2-(phenethylamino)-
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(phenethylamino)-

CAS RN

2842-37-7
Record name 2-[(2-Phenylethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2842-37-7
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Record name N-Phenethylethanolamine
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Record name N-Phenethylethanolamine
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Record name Ethanol, 2-(phenethylamino)-
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Record name 2-[(2-phenylethyl)amino]ethan-1-ol
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Record name N-PHENETHYLETHANOLAMINE
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Synthesis routes and methods I

Procedure details

A mixture of ethanolamine (10 g, 0.162 mol) and 1-phenylethyl bromide (5 g, 0.027 mol) was stirred at 120° C. for 3 h. The reaction mixture was partitioned between water and dichloromethane. Organic layer was washed with water and brine, dried over sodium sulfate and concentrated. The residue was purified by column chromatography over silica gel using 3% methanol in dichloromethane to afford (2.5 g) of desired product as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromoethyl benzene (2.0 g, 10.8 mmol) and ethanolamine (3.96 g, 64.8 mmol) in ethanol (11 mL) was heated at 75° C. for 16.5 hours at which time LC/MS showed the reaction was complete. The reaction mixture was then concentrated to remove ethanol and the resulting residue was diluted with DCM (100 mL). The organic layer was partitioned with water (100 mL) and the aqueous layer was extracted with DCM (50 mL). The combined organic layers were washed with water (2×5 mL), dried over sodium sulfate, filtered, and concentrated to give the title intermediate as a light yellowish oil (1.5 g). (m/z): [M+H]+ calcd for C10H15NO, 166.13; found, 166.2) 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 7.13-7.29 (m, 5H), 4.4 (br, 1H), 3.42 (t, J=5.7 Hz, 2H), 2.61-2.76 (m, 4H), 2.55-2.59 (t, J=5.7 Hz, 2H), 1.55 (br, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

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